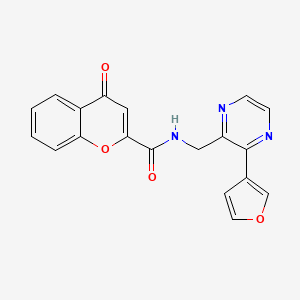
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide often involves multi-step chemical processes that include condensation, cyclization, and functionalization reactions. A notable method for constructing similar chromene compounds is highlighted by the metal-free C–C/C–O bond formation for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, utilizing polystyrene-supported p-toluenesulfonic acid (PS-PTSA) as a catalyst under ethanol conditions at 80°C, offering a green chemistry approach with excellent yields and operational simplicity (Jadhav et al., 2018).
Molecular Structure Analysis
The molecular structure of similar chromene derivatives, such as N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, is characterized by extensive intermolecular hydrogen bonding, which significantly influences their crystalline structures and stability. The intricate arrangement of these molecules in solid form can lead to diverse polymorphic forms, offering insights into the versatility of their structural framework and the potential for tailored physical properties (Zhao & Zhou, 2009).
Chemical Reactions and Properties
The chemical reactivity of the chromene core, when combined with furan and pyrazine rings, is expected to be rich and varied. For instance, the synthesis and transformations of 4H-chromene derivatives have been explored, demonstrating the potential for various organic transformations, including nucleophilic substitutions and cycloaddition reactions, which can significantly alter the compound's chemical behavior and utility (Rao & Tangeti, 2013).
科学的研究の応用
Synthesis and Evaluation as Antitubercular Agents
Research has explored the synthesis of compounds related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide for their potential antitubercular activities. A study by Vijaya Laxmi et al. (2011) synthesized a series of barbiturate and thiobarbiturate analogs, evaluating their antitubercular activities against Mycobacterium tuberculosis H37RV. While most compounds exhibited weak to moderate activity, specific pyranochromene analogs showed good antitubercular activity, suggesting potential leads for further antituberculosis drug development (Vijaya Laxmi et al., 2011).
Structural and Synthetic Studies
Research on the structural and synthetic aspects of compounds akin to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide reveals diverse applications. For example, Rao and Tangeti (2013) investigated the synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates, contributing to the knowledge base on chromene derivatives and their potential applications in designing new compounds with desired biological activities (Rao & Tangeti, 2013).
Potential for Creating High-Performance Energetic Materials
The assembly of diverse N-O building blocks in compounds related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has been explored for the development of high-performance energetic materials. Zhang and Shreeve (2014) focused on the synthesis of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, demonstrating that these compounds exhibit high density, good thermal stability, and excellent detonation properties. This research suggests the potential of such compounds in energetic material applications, emphasizing the importance of structural design in achieving superior performance (Zhang & Shreeve, 2014).
Safety and Hazards
将来の方向性
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities . It could also be interesting to study its interactions with other molecules and its potential uses in various applications .
特性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-15-9-17(26-16-4-2-1-3-13(15)16)19(24)22-10-14-18(21-7-6-20-14)12-5-8-25-11-12/h1-9,11H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGYLBJQGJFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)
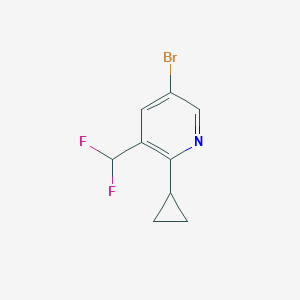
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)
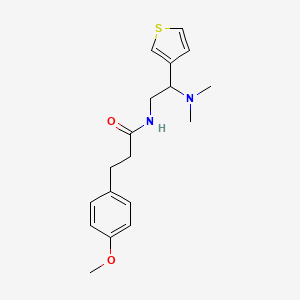

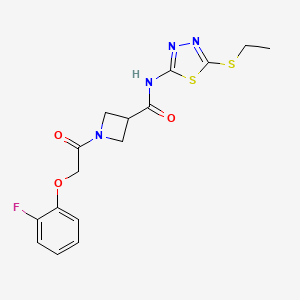
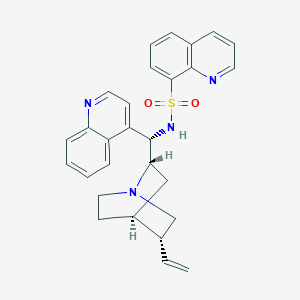
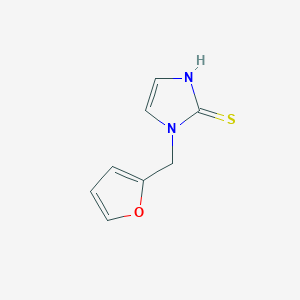
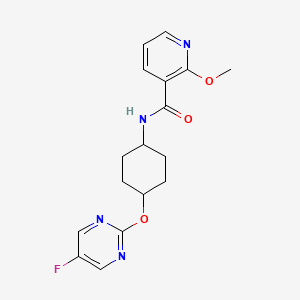
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)